Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate
Overview
Description
Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate is a chemical compound with the molecular formula C16H21NO2 It is known for its unique structure, which includes a piperidine ring and a cyanoacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate typically involves the reaction of 1-benzylpiperidine with ethyl cyanoacetate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on activated charcoal.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.
Reduction: Reduced derivatives with hydrogenated piperidine rings.
Substitution: Substituted products with various functional groups replacing the cyano group.
Scientific Research Applications
Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes or receptors, modulating their activity. The cyanoacetate group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect cellular pathways and biological processes, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate
- Ethyl 2-(1-phenylpiperidin-4-ylidene)acetate
- Ethyl 2-(1-methylpiperidin-4-ylidene)acetate
Uniqueness
Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate is unique due to the presence of both a benzyl group and a cyanoacetate group, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-21-17(20)16(12-18)15-8-10-19(11-9-15)13-14-6-4-3-5-7-14/h3-7H,2,8-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTSIRUENGPGSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCN(CC1)CC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329885 | |
Record name | Ethyl (1-benzylpiperidin-4-ylidene)(cyano)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1463-52-1 | |
Record name | Ethyl (1-benzylpiperidin-4-ylidene)(cyano)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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